cis-3-Hexenyl caprylate

Description

The exact mass of the compound (Z)-3-Hexenyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

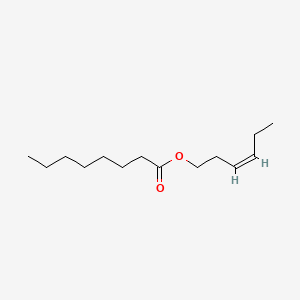

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIDDAHHUMHEEQ-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020052 | |

| Record name | (Z)-3-Hexenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61444-41-5 | |

| Record name | (3Z)-3-Hexen-1-yl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61444-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3-Hexenyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Hexenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-hexenyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Cis 3 Hexenyl Caprylate Within the Ester Class of Plant Volatiles

cis-3-Hexenyl caprylate, also known as (Z)-3-hexenyl octanoate, is an ester formed from cis-3-hexenol and caprylic acid (octanoic acid). chemicalbook.com While not as extensively studied as some other GLV esters like cis-3-hexenyl acetate (B1210297), it is a naturally occurring compound in various plants and contributes to their chemical profile.

This compound has been identified as a volatile component in several plant species, including Enshi Yulu tea and Salvia sharifii. nih.govareeo.ac.irmdpi.com In Enshi Yulu tea, this compound is considered one of the unique aroma compounds. nih.govmdpi.com In Salvia sharifii, it is found in the essential oil, with its concentration varying depending on the plant organ and geographical origin. areeo.ac.ir

The biosynthesis of this compound follows the general pathway for GLV esters, where cis-3-hexenol, derived from the lipoxygenase pathway, is esterified. mdpi.comoup.com The acid portion, caprylic acid, is a medium-chain fatty acid also produced by plants. The synthesis can be catalyzed by enzymes such as lipases. researchgate.net

The primary significance of this compound lies in its contribution to the aroma and flavor of plants. It is described as having a fruity, green, and pear-like odor. This makes it a valuable compound in the flavor and fragrance industry.

While direct research on the specific ecological roles of this compound is limited, its classification as a GLV ester suggests potential involvement in plant defense and signaling. The release of various volatile esters, including those with a C6 alcohol backbone, is a common plant response to herbivory. oup.comnih.gov These volatiles can act as cues for other organisms in the ecosystem.

Research Trajectories for Cis 3 Hexenyl Caprylate: Current State and Future Directions

Presence in Terrestrial Plant Species

Tea Leaves (Camellia sinensis):

Research has identified this compound and its related esters as components of the aromatic profile of tea leaves. Specifically, studies on Enshi Yulu tea, a type of steamed green tea, have noted the presence of this compound and cis-3-hexenyl caproate as unique and prominent compounds. nih.govresearchgate.net The processing method of tea leaves significantly influences the composition of these volatile compounds. nih.govresearchgate.net For instance, the volatile profiles of steamed green teas can differ significantly from those of pan-fried green teas. nih.govresearchgate.net Other related compounds, such as cis-3-hexenyl butyrate (B1204436) and cis-3-hexenyl hexanoate, have also been detected in various types of tea. nih.govresearchgate.net

Fruits:

This compound and its analogs are widely distributed in the fruit kingdom, contributing to their complex aromas. They have been identified in:

Peaches (Prunus persica): Analysis of different peach cultivars has revealed the presence of cis-3-hexenyl acetate (B1210297) as a common volatile ester.

Strawberries (Fragaria × ananassa): Studies have detected cis-3-hexenyl acetate in strawberries, with its concentration changing during the ripening process.

Guava, Passion Fruit, and Citrus Fruits: Cis-3-hexenyl caproate has been reported to be naturally present in guava fruit and purple passion fruit. escholarship.org The broader category of cis-3-hexenyl esters is also found in citrus fruits. escholarship.org

The following interactive table summarizes the occurrence of this compound and related compounds in different plant tissues.

| Compound | Plant Species | Plant Tissue/Organ |

| This compound | Camellia sinensis (Tea) | Leaves |

| cis-3-Hexenyl caproate | Camellia sinensis (Tea) | Leaves |

| Psidium guajava (Guava) | Fruit | |

| Passiflora edulis (Passion Fruit) | Fruit | |

| cis-3-Hexenyl acetate | Prunus persica (Peach) | Fruit |

| Fragaria × ananassa (Strawberry) | Fruit | |

| Olea europaea (Olive) | Fruit (Oil) | |

| cis-3-Hexenyl butyrate | Camellia sinensis (Tea) | Leaves |

| cis-3-Hexenyl hexanoate | Camellia sinensis (Tea) | Leaves |

The concentration of this compound and related esters is not static and can vary significantly based on several factors, including the specific plant cultivar and the developmental stage of the plant or fruit.

Variation Across Cultivars:

Different cultivars of the same plant species can exhibit distinct volatile profiles. For example, studies on various peach cultivars have shown that while certain esters like cis-3-hexenyl acetate are commonly present, their concentrations can differ, influencing the unique aroma of each cultivar. This variation is attributed to genetic differences that affect the biosynthetic pathways of these volatile compounds.

Variation Across Developmental Stages:

The maturation process of fruits and the growth of leaves also impact the levels of these compounds. In strawberries, the concentration of esters, including cis-3-hexenyl acetate, has been observed to change as the fruit ripens. Typically, the levels of many esters increase during the later stages of ripening, contributing to the development of the characteristic ripe fruit aroma. Conversely, in some plants, the emission of certain hexenyl esters can be induced by wounding or herbivore attack, indicating a role in plant defense signaling. researchgate.net

The table below illustrates the variation in the relative abundance of related hexenyl esters during the ripening of a fruit.

| Compound | Developmental Stage | Relative Abundance |

| cis-3-Hexenyl Acetate | Immature | Low |

| Mature | High | |

| Overripe | Moderate | |

| cis-3-Hexenyl Butyrate | Immature | Very Low |

| Mature | Moderate | |

| Overripe | Low |

Isomeric Considerations in Natural Abundance (cis vs. trans)

The geometry of the double bond in the hexenyl moiety of these esters, being either cis (or Z) or trans (or E), plays a crucial role in their sensory properties and natural abundance. The cis-isomers, such as this compound, are often associated with a "green" or freshly cut grass aroma, while the trans-isomers may have different, often less intense, odor profiles.

In many plants, the biosynthesis of these compounds starts from the enzymatic breakdown of fatty acids, which often leads to a prevalence of the cis-isomer. For example, in strawberry flavor biogenesis, alcohol acyltransferase (AAT) enzymes have shown different affinities for cis and trans isomers of 3-hexen-1-ol, the alcohol precursor to the corresponding esters. nih.gov One study found that the AAT enzyme had a higher activity with cis-3-hexen-1-ol (B126655) compared to trans-3-hexen-1-ol, suggesting a biochemical basis for the higher natural abundance of cis-hexenyl esters in strawberries. nih.gov

General Pathways for Ester Biosynthesis in Plants

The creation of volatile esters like this compound in plants is a sophisticated process deeply rooted in primary metabolic pathways. These pathways provide the necessary building blocks—alcohols and acyl-CoAs—which are then assembled into the final ester compounds that contribute to a plant's aroma profile.

Role of Fatty Acid Metabolism Pathways

Fatty acid metabolism is a cornerstone of ester biosynthesis in plants. researchgate.net This intricate network of biochemical reactions is responsible for synthesizing and modifying the fatty acids that serve as precursors for a wide array of volatile compounds. frontiersin.org The process begins in the plastids with the synthesis of fatty acids from acetyl-CoA. frontiersin.orgnih.gov Key enzymes like acetyl-CoA carboxylase (ACCase) and the multi-enzyme fatty acid synthase (FAS) complex orchestrate the step-by-step elongation of the carbon chain. nih.govmdpi.com

The resulting saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0), can then undergo desaturation to form unsaturated fatty acids like linoleic and α-linolenic acids. researchgate.net These polyunsaturated fatty acids are the primary substrates for the lipoxygenase (LOX) pathway, which generates the C6 "green leaf volatiles" that are crucial for the formation of this compound. researchgate.netmdpi.com

Contribution of β-oxidation in Providing Precursors

While fatty acid synthesis builds up long-chain fatty acids, the catabolic process of β-oxidation breaks them down, providing a source of acetyl-CoA and other intermediates that can be channeled into various metabolic pathways, including the synthesis of secondary metabolites. oup.comnih.govresearchgate.net In plants, β-oxidation occurs primarily in peroxisomes and is essential for the breakdown of storage lipids during processes like seed germination. oup.comnih.gov This pathway can also metabolize a wide variety of acyl-CoA esters. researchgate.net

Precursor Compounds and Their Derivations

The formation of this compound relies on the availability of two key precursor molecules: a C6 alcohol (cis-3-Hexen-1-ol) and an eight-carbon carboxylic acid (caprylic acid). The generation of these precursors involves distinct and highly regulated biochemical pathways.

Generation of C6 Alcohols and Aldehydes from Linolenic Acid via Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathways

The characteristic "green" note of many plants, embodied by C6 volatile compounds, originates from the lipoxygenase (LOX) pathway. mdpi.comuliege.be This pathway is activated in response to tissue damage, such as from herbivores or mechanical stress. researchgate.netacs.org

The process begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid, from cell membranes. researchgate.netuminho.pt The enzyme lipoxygenase (LOX) then catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid. researchgate.netmdpi.comlongdom.org This unstable intermediate is subsequently cleaved by another enzyme, hydroperoxide lyase (HPL), to produce the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. researchgate.netmdpi.comuliege.be

(Z)-3-hexenal, with its intense grassy odor, is a key branching point. hilarispublisher.com It can be isomerized to (E)-2-hexenal or, more importantly for the synthesis of this compound, it can be reduced by alcohol dehydrogenase (ADH) to form the corresponding C6 alcohol, cis-3-Hexen-1-ol. researchgate.netuminho.pthilarispublisher.com

Table 1: Key Enzymes in the LOX Pathway

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Lipoxygenase | LOX | α-Linolenic acid | 13-Hydroperoxy-linolenic acid |

| Hydroperoxide Lyase | HPL | 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal |

| Alcohol Dehydrogenase | ADH | (Z)-3-Hexenal | cis-3-Hexen-1-ol |

Esterification of C6 Alcohols with Caprylic Acid (Octanoic Acid) Precursors

The final step in the biosynthesis of this compound is the esterification of the C6 alcohol, cis-3-Hexen-1-ol, with an acyl donor derived from caprylic acid (octanoic acid). Caprylic acid is a medium-chain fatty acid. The mechanisms for the synthesis of medium-chain fatty acids in plants are less well-understood than those for long-chain fatty acids, but are thought to involve modifications of the standard fatty acid synthesis pathway. pnas.org

Once synthesized, caprylic acid is activated to its coenzyme A (CoA) thioester, capryloyl-CoA. This activation is a prerequisite for the esterification reaction. The condensation of cis-3-Hexen-1-ol and capryloyl-CoA is catalyzed by an enzyme called alcohol acyltransferase (AAT). researchgate.net AATs are responsible for the formation of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA to an alcohol. researchgate.net

Enzymatic Synthesis and Biocatalysis of this compound

The natural biosynthesis of this compound has inspired the development of enzymatic methods for its production outside of the plant. Biocatalysis, using isolated enzymes or whole microbial systems, offers a "green" and highly specific alternative to traditional chemical synthesis.

Lipases are a class of enzymes that are particularly well-suited for esterification reactions. They can catalyze the formation of esters under mild conditions, which helps to preserve the delicate structure of the reactants and products. For example, lipases from Candida antarctica have been shown to effectively catalyze the esterification of cis-3-Hexen-1-ol with various acyl donors.

Research into the enzymatic synthesis of similar esters, like hexyl caprylate, has demonstrated the high affinity of some lipases for both the alcohol and the fatty acid substrates. researchgate.net The optimization of reaction conditions, such as temperature, substrate molar ratio, and enzyme concentration, is crucial for achieving high conversion rates in these biocatalytic processes. researchgate.net The use of immobilized enzymes, where the enzyme is attached to a solid support, can further enhance the efficiency and reusability of the biocatalyst, making the process more economically viable. researchgate.net

Table 2: Research Findings on Enzymatic Esterification

| Study Focus | Key Findings |

|---|---|

| Lipase-catalyzed synthesis of hexyl caprylate | Lipases show high affinity for both hexanol and caprylic acid. researchgate.net |

| Optimized biosynthesis of cis-3-hexen-1-yl acetate | Reaction conditions like temperature and substrate ratio significantly impact conversion rates. researchgate.net |

| General enzymatic esterification | Immobilized lipases offer a reusable and efficient method for ester synthesis. researchgate.net |

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acyl-hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts for synthesizing esters. They can catalyze esterification, the reaction between an alcohol (cis-3-hexenol) and a carboxylic acid (caprylic acid), and transesterification, where an existing ester is transformed. nih.govgoogle.com Both pathways proceed through a common acyl-enzyme intermediate. nih.gov

Esterification: The primary enzymatic route to this compound is the direct esterification of cis-3-hexenol with caprylic acid (octanoic acid). vulcanchem.com Immobilized lipases are frequently employed to facilitate catalyst recovery and enhance stability. A commonly used and highly effective biocatalyst for this reaction is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. researchgate.net This enzyme is favored for its broad substrate specificity and high activity in non-aqueous environments. dss.go.th Other microbial lipases, such as those from Rhizomucor miehei (Lipozyme IM) and Thermomyces lanuginosus (Lipozyme TL IM), are also utilized in ester synthesis, although their efficiency can vary depending on the substrates. science.govscience.gov

Transesterification: Transesterification is an alternative enzymatic route where the acyl group from a donor ester is transferred to cis-3-hexenol. This method can be advantageous as it avoids the production of water, which can complicate reaction equilibrium in direct esterification. For the synthesis of related short-chain esters like cis-3-hexenyl acetate, acyl donors such as triacetin (B1683017) have been used effectively with lipases from Rhizomucor miehei. researchgate.net While less specifically documented for this compound, the principle applies, and a suitable caprylate ester could serve as the acyl donor. The reaction mechanism follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme complex before reacting with the alcohol. science.gov

The table below summarizes various lipases used in the synthesis of caprylate and related hexenyl esters.

| Enzyme Source | Commercial Name | Reaction Type | Substrates | Key Findings |

| Candida antarctica | Novozym 435 | Esterification | Caprylic acid + various alcohols | Exhibits broad specificity and high efficiency for caprylate ester synthesis. dss.go.thresearchgate.net |

| Candida antarctica | Novozym 435 | Transesterification | cis-3-hexenol + Acetyl donor | Achieved high yields (>90%) for cis-3-hexenyl acetate in green solvents. researchgate.net |

| Rhizomucor miehei | Lipozyme IM | Transesterification | cis-3-hexenol + Triacetin | Catalyzed the synthesis of cis-3-hexenyl acetate with molar conversions around 81%. researchgate.net |

| Carica papaya (latex) | CPL | Esterification | Caprylic acid + various alcohols | Showed highest activity with C8 alcohol (n-octanol) compared to other chain lengths. researchgate.net |

| Thermomyces lanuginosus | Lipozyme TL IM | Esterification | Formic acid + Phenethyl alcohol | Did not show significant activity, possibly due to 1,3-regioselectivity. nih.gov |

Optimization of Enzyme Activity and Reaction Conditions for Synthesis

Key Optimization Parameters:

Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 30°C and 70°C. For the synthesis of cis-3-hexenyl esters, temperatures are often maintained between 40°C and 60°C. hibiscuspublisher.com For example, studies on related esters have identified optimal temperatures such as 48.5°C for cis-3-hexenyl acetate and 63°C for various caprylate esters. dss.go.thresearchgate.net Higher temperatures can increase reaction rates but risk denaturing the enzyme. hibiscuspublisher.com

Substrate Molar Ratio: The ratio of alcohol to acid is a critical parameter. While a 1:1 molar ratio is stoichiometric, an excess of one substrate (often the less expensive one) can be used to shift the equilibrium towards product formation. For the synthesis of cis-3-hexenyl acetate, a triacetin-to-alcohol molar ratio of 2.5:1 was found to be optimal. researchgate.net However, in other systems, a ratio closer to 1:1 has proven sufficient to achieve conversions above 90%. researchgate.net

Enzyme Concentration: The reaction rate generally increases with enzyme concentration up to a certain point, after which the increase may become non-linear due to substrate limitations or mass transfer issues. nih.gov Optimal enzyme loading for similar ester syntheses has been reported in the range of 1.5% to 38% (w/w or w/v) depending on the specific enzyme and reaction system. researchgate.nethibiscuspublisher.com

Water Content: In esterification reactions, water is a byproduct, and its accumulation can reverse the reaction through hydrolysis. In organic solvent media, a small amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water promotes the reverse hydrolytic reaction. researchgate.net The removal of water, for instance by using molecular sieves, can significantly enhance conversion yields. researchgate.nethibiscuspublisher.com

Reaction Medium: The choice of solvent can greatly impact enzyme activity and substrate solubility. While solvent-free systems are economically and environmentally attractive, organic solvents like n-hexane are often used. researchgate.netresearchgate.net The use of "green" solvents is also a viable alternative. researchgate.net

The following table presents optimized conditions from studies on the synthesis of cis-3-hexenyl acetate and other caprylate esters, which provide a model for this compound production.

| Parameter | Optimal Value/Range | Product | Enzyme | Source |

| Temperature | 48.5 °C | cis-3-Hexenyl acetate | Lipozyme IM-77 (R. miehei) | researchgate.net |

| Substrate Molar Ratio | 2.5:1 (Acyl donor:Alcohol) | cis-3-Hexenyl acetate | Lipozyme IM-77 (R. miehei) | researchgate.net |

| Enzyme Amount | 0.09 BAUN | cis-3-Hexenyl acetate | Lipozyme IM-77 (R. miehei) | researchgate.net |

| Added Water | 7.85% | cis-3-Hexenyl acetate | Lipozyme IM-77 (R. miehei) | researchgate.net |

| Enzyme Loading | 1.5% (w/w acid) | Octyl caprylate | Novozym 435 | researchgate.net |

| Reaction Time | 3 hours | Octyl caprylate | Novozym 435 | researchgate.net |

Bioreactor System Design for Enhanced Production

For large-scale production of flavor esters like this compound, moving from laboratory-scale batch reactions to optimized bioreactor systems is essential. The choice of bioreactor depends on factors such as the reaction kinetics, the form of the enzyme (immobilized or free), and economic considerations. researchgate.netejbiotechnology.info

Common Bioreactor Configurations:

Stirred Tank Reactor (STR): This is the most common type of reactor used for enzymatic synthesis. STRs provide good mixing of substrates and the immobilized enzyme, which is crucial for overcoming mass transfer limitations. hibiscuspublisher.commdpi.com They can be operated in batch mode, where the enzyme is recovered by filtration after the reaction is complete. Studies on similar ester syntheses have shown that STRs can achieve very high yields, and the immobilized lipase can be reused for several cycles. hibiscuspublisher.com

Packed Bed Reactor (PBR): In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This continuous-flow system offers high volumetric productivity and simple operation. ejbiotechnology.info PBRs have been tested for the production of other flavor esters, like ethyl butyrate, and can achieve high operational stability, especially when substrate inhibition is low. ejbiotechnology.info

Fluidized Bed Reactor (FBR): FBRs are another option for continuous production, where the upward flow of the substrate solution fluidizes the immobilized enzyme particles. This configuration provides excellent mixing, reduces pressure drop compared to PBRs, and is suitable for reactions where a substrate might cause clogging. ejbiotechnology.info FBRs have been successfully used for the synthesis of amyl caprylate and geranyl butyrate. ejbiotechnology.info

The selection of a bioreactor is a critical step in designing an industrial process for this compound synthesis. researchgate.net While STRs are versatile and widely studied, continuous systems like PBRs and FBRs may offer greater efficiency and lower operational costs for large-scale production. ejbiotechnology.infoucp.pt

Ecological and Physiological Roles of Cis 3 Hexenyl Caprylate in Plant Systems

Role in Plant-Plant Communication and Signaling

Plants are not passive organisms; they actively perceive and respond to their environment. A fascinating aspect of this is their ability to "eavesdrop" on the chemical signals released by neighboring plants, a phenomenon in which cis-3-Hexenyl caprylate and related compounds play a pivotal role.

Induction of Pre-defense Responses in Neighboring Plants

When a plant is damaged by herbivores, it releases a blend of VOCs, including green leaf volatiles (GLVs) like cis-3-Hexenyl acetate (B1210297). nih.govresearchgate.net These airborne signals can be detected by nearby undamaged plants, prompting them to ramp up their own defense systems in anticipation of a potential attack. nih.govresearchgate.net This process, known as priming, allows the receiving plant to respond more quickly and effectively if it is subsequently attacked. nih.gov Research has shown that exposure to these volatile cues can lead to enhanced resistance against herbivores. researchgate.net

Studies on sagebrush have indicated that volatile communication is more effective between genetically related individuals, suggesting a level of kin recognition in plant signaling. researchgate.net While the specific chemical cues for this system are still under investigation, it highlights the complexity of plant communication. researchgate.net

Transcriptional and Metabolomic Changes Mediated by Volatile Signals

The perception of volatile signals like cis-3-Hexenyl acetate by a plant triggers a cascade of internal changes at the genetic and metabolic levels. In hybrid poplar saplings, exposure to this GLV primed the expression of genes involved in oxylipin signaling and direct defenses. nih.gov This was confirmed through both qRT-PCR and microarray analysis. nih.gov

Furthermore, this exposure led to significant metabolomic shifts. For instance, leaves exposed to cis-3-Hexenyl acetate and subsequently fed upon by gypsy moth larvae showed higher concentrations of jasmonic acid and linolenic acid compared to control plants. nih.gov Jasmonic acid is a key phytohormone involved in regulating plant defense responses against herbivores. nih.govresearchgate.net This priming effect also extended to the release of other defensive compounds, such as terpene volatiles. nih.gov

Integrative analysis of the metabolome and transcriptome in pepper fruit has further illuminated the genetic basis of volatile formation. frontiersin.org Studies have identified correlations between the expression of specific genes, such as those for fatty acid synthesis, and the production of various esters, including cis-3-Hexenyl hexanoate. frontiersin.orgnih.gov This research underscores the intricate coordination between gene expression and the synthesis of volatile compounds that are crucial for plant communication and defense.

Involvement in Plant-Insect Interactions (Direct and Indirect Defense)

This compound and its chemical relatives are central to the complex "arms race" between plants and herbivorous insects. These compounds can directly affect insect behavior and also play a crucial role in a plant's indirect defense strategy by recruiting the natural enemies of herbivores.

Attraction of Natural Enemies of Herbivores (e.g., Parasitoids, Predators)

One of the most well-documented roles of herbivore-induced plant volatiles (HIPVs) is the attraction of beneficial insects that prey on or parasitize the herbivores attacking the plant. nih.gov This "cry for help" is a classic example of indirect defense. For instance, cis-3-Hexenol, a related C6-alcohol, is a key infochemical for attracting natural enemies in tritrophic interactions. nih.gov Similarly, compounds like cis-3-Hexenyl acetate can enhance the parasitic efficiency of natural enemies like Cotesia chlorideae, a parasitoid of the agricultural pest Helicoverpa armigera. foreverest.net

Research has also shown that parasitoid females, such as Aphytis melinus, exhibit positive chemotaxis towards specific plant volatiles, which they use as chemical signals to locate their hosts. researchgate.net This attraction to specific compounds or blends of compounds released by infested plants is a critical mechanism for biological pest control.

Deterrence of Herbivores

In addition to attracting allies, plant volatiles can also act as direct deterrents to herbivores. The release of compounds like cis-3-Hexenyl acetate can repel certain insects, thereby reducing the likelihood of an attack. nih.gov For example, cis-3-Hexenyl acetate has been shown to act as a repellent for Plagiodera versicolora beetles. However, the effect of these compounds can be highly specific, as cis-3-Hexenyl isovalerate attracts the same beetle. This highlights the nuanced role of individual volatile compounds in mediating plant-insect interactions.

Influence on Insect Olfactory Responses (e.g., Electroantennography)

The behavioral responses of insects to plant volatiles are mediated by their olfactory systems. Scientists use techniques like electroantennography (EAG) to measure the electrical responses of an insect's antenna to specific chemical compounds. science.gov This allows researchers to determine which volatiles are detected by the insect and to what extent. science.gov

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful tool that separates the volatile compounds from a plant extract and simultaneously measures the antennal response to each eluting compound. science.gov EAG studies have been instrumental in identifying the specific compounds in a plant's volatile blend that are responsible for attracting or repelling insects. For example, EAG and Y-tube olfactometer assays are used to test insect antennal responses to volatile esters. Research on the small chestnut weevil (Curculio sayi) has utilized EAG to determine the insect's electrophysiological response to host-generated volatiles, which is critical for developing semiochemical-based monitoring traps. oup.com

The following table summarizes the olfactory responses of various insects to this compound and related compounds, as determined by electroantennography and behavioral assays.

| Compound | Insect Species | Response Type | Research Finding |

| cis-3-Hexenyl acetate | Spodoptera frugiperda | Attraction (Oviposition) | Attracted female moths for egg-laying. |

| cis-3-Hexenyl acetate | Plagiodera versicolora | Repellence | Acted as a repellent for this beetle species. |

| cis-3-Hexenyl butyrate (B1204436) | Herbivorous weevils | Attraction | Attracted weevils in blueberry plants. |

| cis-3-Hexenyl isovalerate | Plagiodera versicolora | Attraction | Attracted this beetle species. |

| cis-3-Hexenyl acetate | Cotesia chlorideae | Attraction (Parasitism) | Enhanced the parasitic efficiency of this parasitoid wasp. foreverest.net |

Modulation of Plant Defense Mechanisms

The role of volatile organic compounds (VOCs) in plant defense is a complex and critical area of study. Among these, esters of the green leaf volatile (GLV) cis-3-hexenol, such as this compound, are recognized for their participation in plant defense signaling. When a plant is damaged, it often releases a blend of VOCs that can act as signals to prime its own defenses or those of neighboring plants.

Research has demonstrated that certain cis-3-hexenyl esters are involved in the modulation of plant defense through interaction with key phytohormone signaling pathways. The jasmonic acid (JA) pathway, a primary signaling cascade for mediating defenses against herbivores and some pathogens, is particularly significant in this context.

Exposure of plants to specific cis-3-hexenyl esters can prime the JA signaling pathway, leading to a more robust and rapid defense response upon subsequent attack. For instance, studies on hybrid poplar (Populus sp.) using the related compound cis-3-hexenyl acetate (z3HAC) have shown that leaves exposed to this volatile and subsequently fed upon by gypsy moth larvae exhibit higher concentrations of jasmonic acid and its precursor, α-linolenic acid, compared to control plants. nih.govforeverest.net This priming effect indicates that the plant is able to detect the volatile as a signal of impending herbivory and prepare its defensive machinery. nih.gov The detection of z3HAC acts as a wound signal, allowing the plant to fortify its defenses before significant damage occurs, suggesting an adaptive benefit. nih.govforeverest.net This interaction highlights a sophisticated mechanism where a volatile compound interfaces directly with a core hormonal defense pathway to enhance plant resistance. nih.gov

Table 1: Effect of cis-3-Hexenyl Acetate (z3HAC) Exposure on Phytohormone Levels in Hybrid Poplar Leaves Following Herbivory

| Treatment | Phytohormone Measured | Observation | Source(s) |

| z3HAC exposure + Gypsy Moth Feeding | Jasmonic Acid | Higher concentrations relative to controls | nih.govforeverest.net |

| z3HAC exposure + Gypsy Moth Feeding | α-Linolenic Acid | Higher concentrations relative to controls | nih.govforeverest.net |

The priming of phytohormone pathways, such as the jasmonic acid cascade, subsequently triggers the synthesis and accumulation of a diverse array of secondary defensive metabolites. These compounds can act as toxins, anti-feedants, or attractants for the natural enemies of herbivores.

Exposure to cis-3-hexenyl acetate has been shown to prime the transcription of genes that are directly involved in defense, including those related to oxylipin signaling. nih.gov Furthermore, this priming leads to the enhanced release of other defensive volatiles, such as various terpenes, upon herbivore attack. nih.govforeverest.net Terpenoids are a major class of secondary metabolites that play crucial roles in plant defense against a wide range of organisms. mdpi.com The ability of a single volatile signal to induce a broad-spectrum defense response, encompassing the accumulation of multiple classes of defensive compounds, underscores its ecological importance in arboreal ecosystems. nih.gov While direct studies on this compound are less common, its structural similarity to other active cis-3-hexenyl esters suggests it likely participates in similar defense-related metabolic shifts. Plant secondary metabolites are known to be multifunctional, acting not only as defenses but also as regulators and even as precursors for primary metabolites, blurring the traditional functional classifications. nih.gov

Table 2: Defensive Responses Primed by cis-3-Hexenyl Acetate (z3HAC) in Hybrid Poplar

| Primed Response Category | Specific Outcome | Function | Source(s) |

| Gene Transcription | Upregulation of transcripts for oxylipin signaling and direct defense genes | Enhanced production of defense-related proteins and signaling molecules | nih.gov |

| Volatile Emission | Increased release of terpene volatiles following herbivory | Direct defense (deterrence) and indirect defense (attraction of predators) | nih.govforeverest.net |

Contribution to Plant Volatile Profiles as a Metabolite

This compound is a naturally occurring ester that contributes to the complex bouquet of volatile compounds emitted by various plants. mdpi.com These volatile profiles, or "smell-scapes," are integral to the plant's interaction with its environment, influencing pollinators, herbivores, and neighboring plants. The synthesis of such esters typically occurs via the fatty acid metabolic pathway, where lipids are broken down into precursors like aldehydes and alcohols, which are then esterified by alcohol acyltransferases (AATs). mdpi.comfrontiersin.org

The emission of this compound and related esters is not static; it changes dynamically throughout the plant's life cycle, including during different stages of flower and fruit development. These changes reflect the shifting metabolic priorities and ecological functions of the plant at different life stages.

For example, this compound has been identified as a unique aroma compound in Enshi Yulu tea (Camellia sinensis), with its concentration being influenced by the processing stages that the leaves undergo. mdpi.com In pepper fruits (Capsicum chinense), the accumulation of various esters, including hexyl caprylate, is specific to the cultivar and changes as the fruit matures. frontiersin.org Studies on the floral scent of Luculia pinceana have shown that the relative content of the related hexyl caprylate was significantly lower during the full-flowering stage compared to the bud, initial-flowering, and end-flowering stages. mdpi.com Similarly, the volatile profiles of Rhus chinensis flowers, which include various esters, exhibit significant variations in composition and emission rates between the budding, full flowering, and withering stages. plos.orgnih.gov

Table 3: Examples of Dynamic Changes in Hexenyl Ester Content During Plant Development

| Plant Species | Compound(s) | Developmental Stage | Observation of Change | Source(s) |

| Camellia sinensis (Tea) | This compound | Fresh leaf vs. Processed leaf | Relative content altered by processing stages. | mdpi.com |

| Capsicum chinense (Pepper) | Hexyl caprylate | Fruit Maturation | Accumulation is variety-specific and changes with development. | frontiersin.org |

| Luculia pinceana (Flower) | Hexyl caprylate | Flowering (Bud vs. Full-bloom) | Relative content significantly lower during full-flowering stage. | mdpi.com |

| Rhus chinensis (Flower) | Various esters | Flowering (Bud vs. Full-bloom vs. Withering) | Significant variations in composition and relative abundances. | plos.orgnih.gov |

The emission of plant volatiles, including this compound, is highly sensitive to environmental conditions and stresses, both biotic and abiotic. These changes in the volatile profile are often adaptive, helping the plant to cope with the specific stressor.

Biotic stresses, such as herbivore attacks, are well-known inducers of volatile emissions. The release of a blend of green leaf volatiles, including cis-3-hexenyl esters, is a characteristic response to tissue damage, serving as a cry for help to attract natural enemies of the attacking herbivore. foreverest.net

Abiotic stresses also significantly modulate volatile emissions. For example, postharvest storage conditions, which can impose temperature and atmospheric stress, drastically alter the volatile profiles of fruits. In 'Gala' apples, storage under different controlled atmospheres changed the ratio of volatile compounds, affecting key esters like hexyl acetate. mdpi.com Similarly, a study on fresh-cut nectarines stored at different cold temperatures (4°C vs. 8°C) revealed significant changes in the volatile profile over time, with major shifts in the relative abundance of esters, aldehydes, and alcohols. mdpi.com These findings demonstrate that the emission of esters like this compound is not only part of a plant's constitutive aroma but is also a dynamic component of its response to a changing environment.

Table 4: Influence of Environmental Stress on Plant Volatile Ester Profiles

| Stress Type | Plant/Product | Observed Impact on Volatile Esters | Source(s) |

| Biotic (Herbivory) | Hybrid Poplar | Exposure to herbivory increases the release of cis-3-Hexenyl compounds. | nih.govforeverest.net |

| Abiotic (Storage Temperature) | Fresh-cut Nectarines | Storage at 4°C and 8°C caused significant changes in the profile of esters like hexyl acetate and trans-3-hexenyl acetate over 10 days. | mdpi.com |

| Abiotic (Controlled Atmosphere) | 'Gala' Apples | Postharvest storage conditions altered the ratios of dominant esters like hexyl acetate. | mdpi.com |

Analytical Methodologies for the Detection and Quantification of Cis 3 Hexenyl Caprylate

Extraction and Sample Preparation Techniques for Volatile Compounds

The initial and most critical step in the analysis of volatile compounds like cis-3-Hexenyl caprylate is their extraction from the sample matrix. The chosen method must be efficient, reproducible, and minimize the potential for thermal degradation or the introduction of artifacts.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. d-nb.info It integrates sampling, extraction, and concentration into a single step. d-nb.info The methodology is based on the equilibrium partitioning of analytes between the sample matrix, the gaseous phase (headspace) above the sample, and a stationary phase coated onto a fused silica fiber. mdpi.com

The process involves placing a sample in a sealed vial and allowing it to equilibrate at a specific temperature, which encourages volatile compounds to move into the headspace. mdpi.com An SPME fiber is then exposed to this headspace, where the volatile analytes are adsorbed onto the fiber's coating. mdpi.comnih.gov After a set extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. d-nb.infonih.gov

The efficiency of HS-SPME is influenced by several key parameters that must be optimized for each specific application. mdpi.com

Key HS-SPME Optimization Parameters:

| Parameter | Description | Typical Range/Options | Rationale |

| Fiber Coating | The choice of stationary phase on the fiber determines its selectivity for different analytes. Common coatings include Polydimethylsiloxane (PDMS), Carboxen/PDMS (CAR/PDMS), and Divinylbenzene/CAR/PDMS. d-nb.infonih.gov | 75-µm CAR/PDMS, 85 μm CAR/PDMS, PDMS/DVB/Carboxen | The selection depends on the polarity and molecular weight of the target analytes. A combination fiber like PDMS/DVB/Carboxen is often used for a broad range of volatile compounds. mdpi.comnih.gov |

| Extraction Temperature | The temperature at which the sample is equilibrated and extracted affects the vapor pressure of the analytes. | 30°C - 80°C | Higher temperatures increase the concentration of volatiles in the headspace, but can also lead to degradation of thermally labile compounds or changes in the sample matrix. mdpi.commdpi.com |

| Extraction Time | This is the duration the fiber is exposed to the headspace. | 10 min - 60 min | Sufficient time is needed to allow equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber, maximizing analyte adsorption. mdpi.commdpi.com |

| Sample Agitation | Stirring or shaking the sample during equilibration and extraction facilitates the mass transfer of analytes from the matrix to the headspace. | 250 rpm - 1000 rpm | Agitation helps to achieve equilibrium faster and improves extraction efficiency. d-nb.infomdpi.com |

| Salt Addition | Adding salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to aqueous samples can increase the ionic strength of the solution. | 0.75 g - 1.5 g | This "salting-out" effect reduces the solubility of organic volatiles, driving them into the headspace and enhancing extraction efficiency. mdpi.com |

While HS-SPME is highly effective, other traditional methods are also employed for extracting volatile compounds.

Solvent Extraction : This technique involves using an organic solvent to dissolve and extract compounds from a solid or liquid sample. For volatile analysis, the resulting extract usually needs to be concentrated before injection into a GC, which can lead to the loss of highly volatile components. It is a versatile method but is more time-consuming, requires significant amounts of organic solvents, and may extract non-volatile matrix components that can interfere with analysis.

Steam Distillation : This is a classic method for isolating essential oils and other volatile compounds from plant material. researchgate.net It involves passing steam through the sample, which causes the volatile compounds to vaporize. The resulting vapor mixture of water and organic compounds is then condensed and collected. The organic layer, containing compounds like this compound, is then separated from the aqueous layer. While effective for large-scale extraction, it can be harsh, potentially causing thermal degradation or hydrolysis of esters. researchgate.net

Chromatographic and Spectrometric Analysis

Following extraction, chromatographic techniques are used to separate the complex mixture of volatile compounds, and spectrometry is used for their identification and quantification.

Gas Chromatography–Mass Spectrometry (GC-MS) is the definitive analytical tool for the separation and identification of volatile and semi-volatile compounds. emerypharma.comphcog.com The technique couples the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. emerypharma.com

In GC-MS analysis, the thermally desorbed analytes from the SPME fiber are introduced into the GC, where they are carried by an inert gas (e.g., helium) through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. nih.gov

As each separated compound elutes from the column, it enters the mass spectrometer. nih.gov There, it is typically bombarded with electrons (Electron Ionization, EI), causing it to fragment into characteristic, charged ions. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum is a unique chemical fingerprint that can be compared against spectral libraries, such as the NIST database, for positive identification of the compound. phcog.com

Typical GC-MS Operating Parameters:

| Parameter | Description | Example Value |

| GC Column | The type of capillary column used for separation. | HP-5MS (30 m × 0.25 mm × 0.25 µm) or DB-WAX (30 m × 250 µm × 0.25 µm) nih.govnih.gov |

| Carrier Gas | Inert gas used to move analytes through the column. | Helium at a flow rate of 1.0 - 1.67 mL/min nih.govnih.gov |

| Injector Temperature | The temperature at which the sample is vaporized. | 250°C nih.govnih.gov |

| Oven Temperature Program | A specific temperature gradient used to elute compounds. | Initial 45°C (3 min), ramp to 180°C at 3°C/min, ramp to 220°C at 10°C/min (3 min hold) nih.gov |

| Ionization Mode | Method used to ionize the compounds. | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Scan Range | The range of mass-to-charge ratios scanned by the detector. | m/z 50–550 amu phcog.com |

While GC-MS can identify the chemical composition of a sample, it cannot directly determine the sensory impact of each component. Gas Chromatography–Olfactometry (GC-O) is a specialized technique that addresses this by using the human nose as a highly sensitive detector. aidic.itnih.gov

Quantitative Analysis and Data Interpretation

Quantifying the amount of this compound requires establishing a relationship between the instrument response (e.g., peak area from the GC-MS total ion chromatogram) and the concentration of the analyte.

The most common method for quantification is the use of an external standard calibration curve . This involves preparing a series of standard solutions containing known concentrations of pure this compound. Each standard is analyzed using the established extraction and GC-MS method, and a calibration curve is generated by plotting the instrument response against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its instrument response and interpolating the value from the calibration curve.

An internal standard method may also be used to improve accuracy and precision. In this approach, a known amount of a non-native, chemically similar compound is added to all samples and standards before extraction. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification. This corrects for potential variations in sample volume, extraction efficiency, and injection volume, leading to more robust results.

Data interpretation involves integrating the chromatographic peaks, identifying the compound by matching its mass spectrum and retention time to a known standard, and calculating the concentration using the calibration model.

Use of Internal Standards for Accurate Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the analysis of volatile compounds like this compound. For precise and accurate quantification, the use of an internal standard (IS) is indispensable. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known concentration to both the sample and the calibration standards. This helps to correct for variations in sample preparation, injection volume, and instrument response.

The ideal internal standard for this compound would be a structurally similar ester that is not naturally present in the sample. Isotopically labeled standards, such as deuterium-labeled this compound, are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, ensuring similar behavior during extraction and analysis. However, the availability and cost of such standards can be a limitation.

In the absence of a specific isotopically labeled standard, other esters with similar volatility and polarity can be employed. For the quantification of esters, compounds like ethyl nonanoate or methyl decanoate are often used as internal standards. The choice of the internal standard should be carefully validated to ensure that it does not co-elute with other compounds in the sample matrix and provides a stable and reproducible signal.

Table 1: Potential Internal Standards for the Quantification of this compound

| Internal Standard | Rationale for Use |

| Deuterated this compound | Ideal choice due to identical chemical and physical properties. |

| Ethyl nonanoate | An ester with similar volatility and chromatographic behavior. |

| Methyl decanoate | Another suitable ester with comparable analytical characteristics. |

| 1,4-Dibromobenzene | A common internal standard in fragrance analysis. nih.gov |

| 4,4-Dibromobiphenyl | Another common internal standard in fragrance analysis. nih.gov |

The quantification is typically performed by creating a calibration curve where the ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Application of Odor Activity Values (OAVs) and Relative Odor Activity Values (rOAVs)

The Relative Odor Activity Value (rOAV) is used to compare the odor contribution of different compounds within the same sample. It is calculated by setting the OAV of the most potent odorant to 100 and expressing the OAVs of other compounds relative to it.

Table 2: Example Calculation of OAV for a Hypothetical Scenario

| Compound | Concentration (µg/kg) | Odor Threshold (µg/kg) | Odor Activity Value (OAV) |

| This compound | 50 | 0.5 (Assumed) | 100 |

| Compound A | 200 | 50 | 4 |

| Compound B | 10 | 0.2 | 50 |

Advanced Statistical and -omics Approaches

To handle the large and complex datasets generated from the analysis of volatile compounds and to gain deeper insights into their biological origins, advanced statistical and multi-omics approaches are employed.

Multivariate Statistical Analysis (e.g., PCA, PLS-DA, OPLS-DA) for Compound Differentiation

Multivariate statistical analysis techniques are powerful tools for interpreting complex chemical data from multiple samples. These methods can help to identify patterns, classify samples, and pinpoint the compounds responsible for the differences between them.

Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of the data while retaining most of the variation. It allows for the visualization of the relationships between samples and variables in a scores and loadings plot, respectively. For example, PCA could be used to differentiate between fruit cultivars based on their volatile profiles, with this compound being one of the variables contributing to the separation. Studies on grape and Brassicaceae species have successfully used PCA to analyze their volatile compound profiles, which include related green leaf volatiles. nih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that is used to model the relationship between the chemical data (X-variables) and a pre-defined class membership (Y-variable). PLS-DA is particularly useful for identifying the variables that are most important for discriminating between different groups of samples.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is an extension of PLS-DA that separates the variation in the data that is correlated to the class membership from the uncorrelated (orthogonal) variation. This can lead to simpler and more easily interpretable models.

Table 3: Application of Multivariate Statistical Analysis in Aroma Research

| Technique | Objective | Example Application |

| PCA | Exploratory data analysis, pattern recognition, and visualization of sample groupings. | Differentiating grape varieties based on their volatile profiles, including C6 esters. nih.gov |

| PLS-DA | Classification of samples into predefined groups and identification of discriminant variables. | Classifying honey samples based on their floral origin using their volatile compound data. |

| OPLS-DA | Enhanced classification and biomarker discovery with improved model interpretation. | Identifying key volatile markers that distinguish between different fruit ripening stages. |

Integrative Metabolomic and Transcriptomic Analyses for Biosynthesis Pathway Elucidation

Understanding the biosynthetic pathway of this compound is essential for metabolic engineering of flavor and fragrance production in plants and microorganisms. Integrative -omics approaches, which combine data from different biological levels, are powerful tools for this purpose.

Metabolomics provides a comprehensive profile of the small molecules (metabolites) in a biological system. By comparing the metabolomes of different plant tissues or developmental stages, it is possible to identify metabolites that are correlated with the production of this compound.

Transcriptomics , on the other hand, provides a snapshot of all the gene transcripts (the transcriptome) in a cell at a given time. By correlating changes in gene expression with changes in metabolite levels, it is possible to identify candidate genes that may be involved in the biosynthesis of this compound.

The biosynthesis of esters like this compound involves the esterification of an alcohol (cis-3-hexenol) with an acyl-CoA (capryloyl-CoA), a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme. An integrative metabolomic and transcriptomic approach would involve:

Sample Collection: Gathering samples from a plant known to produce this compound at different developmental stages or from different tissues.

Metabolite and Transcript Analysis: Performing GC-MS or LC-MS analysis to measure the levels of this compound and its precursors, and RNA sequencing to determine the gene expression profiles.

Data Integration and Correlation Analysis: Using bioinformatics tools to identify genes whose expression patterns are highly correlated with the accumulation of this compound.

Candidate Gene Identification and Functional Characterization: Identifying candidate AAT genes from the correlated gene sets and then functionally verifying their role in this compound synthesis through in vitro enzyme assays or genetic modification of the plant or a model organism.

Studies on apricot and other fruits have successfully used this approach to identify AAT genes responsible for the biosynthesis of various esters, including C6 esters like hexyl acetate (B1210297) and (Z)-3-hexenyl acetate. frontiersin.org

Environmental Fate and Bioremediation of Cis 3 Hexenyl Caprylate

Biodegradation Pathways and Mechanisms

The biodegradation of cis-3-Hexenyl caprylate, like other organic esters, is anticipated to proceed primarily through enzymatic hydrolysis, followed by the degradation of the resulting alcohol and carboxylic acid. The initial and most critical step is the cleavage of the ester bond, a reaction catalyzed by non-specific esterases, which are ubiquitous in various microorganisms. This process yields cis-3-hexen-1-ol (B126655) and caprylic acid (octanoic acid).

Following hydrolysis, both cis-3-hexen-1-ol and caprylic acid are expected to be further metabolized by microorganisms through established pathways. Unsaturated alcohols like cis-3-hexen-1-ol can be oxidized to the corresponding aldehyde and then to the carboxylic acid, which can subsequently enter the β-oxidation pathway. Caprylic acid, a saturated fatty acid, is readily metabolized through β-oxidation, a common microbial pathway for the degradation of fatty acids, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for energy production.

Ready Biodegradability Assessment in Aqueous Systems

Ready biodegradability tests, such as the OECD 301 series, are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. mdpi.com The OECD 301F (Manometric Respirometry) test, for instance, measures oxygen consumption by microorganisms as they degrade a substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the test. nih.gov

Role of Microorganisms in Degradation

A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade esters. The key enzymes involved in the initial breakdown of this compound are non-specific carboxylesterases. These enzymes catalyze the hydrolysis of the ester linkage. Once hydrolyzed, the degradation of the resulting cis-3-hexen-1-ol and caprylic acid is carried out by a diverse microbial community.

Studies on the biodegradation of other esters, such as phthalates, have shown that a consortium of microorganisms is often more effective than single strains. nih.gov This is because different microbial species may specialize in degrading different intermediates. For example, some bacteria are highly efficient at fatty acid degradation via β-oxidation, while others may be more adept at metabolizing unsaturated alcohols. While specific microbial strains responsible for the degradation of this compound have not been identified in the literature, it is expected that common soil and water bacteria, such as those from the genera Pseudomonas and Bacillus, would be capable of utilizing this compound as a carbon source.

Factors Influencing Environmental Persistence and Transformation

The environmental persistence and transformation of this compound are influenced by a combination of its chemical properties and various environmental factors. In the atmosphere, its persistence is primarily determined by its reactivity with photochemically produced oxidants. A study on the gas-phase reactions of a series of cis-3-hexenyl esters with ozone revealed that the reactivity is dependent on the chemical structure of the ester. rsc.org For similar esters, atmospheric lifetimes are estimated to be in the order of hours, suggesting that this compound is not persistent in the atmosphere. researchgate.net

In soil and aquatic environments, the persistence of this compound is governed by factors that affect its bioavailability and the activity of degrading microorganisms. These factors include:

Hydrolysis: The rate of abiotic and biotic hydrolysis of the ester bond is a critical factor. While abiotic hydrolysis can occur, microbial enzymatic hydrolysis is generally the dominant degradation pathway.

Adsorption: The compound's hydrophobicity will influence its tendency to adsorb to soil organic matter and sediments. Increased adsorption can reduce its bioavailability to microorganisms, thereby slowing down its degradation.

Temperature and pH: Microbial activity is highly dependent on temperature and pH. Optimal conditions will lead to faster degradation rates.

Oxygen Availability: Aerobic degradation is generally faster than anaerobic degradation. In anoxic environments, the persistence of the compound is likely to be significantly longer.

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymes is crucial for efficient degradation.

Studies on other alkyl esters have shown that structural features such as the length and branching of the alkyl chains can significantly impact biodegradability. researchgate.net Generally, esters with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains.

Potential for Bioremediation Strategies Involving this compound (if applicable to academic research)

Currently, there is no specific academic research focused on bioremediation strategies for this compound. However, given that it is a fragrance compound used in various consumer products, its release into wastewater is likely. General bioremediation strategies for fragrance compounds in wastewater often rely on the metabolic capabilities of the microbial community in activated sludge systems. sigmadafclarifiers.com

Should this compound be identified as a contaminant of concern, potential bioremediation strategies could include:

Biostimulation: This approach would focus on optimizing environmental conditions (e.g., by adding nutrients or oxygen) to stimulate the growth and activity of the indigenous microbial populations capable of degrading the compound.

Research into the bioremediation of other fragrance compounds and esters provides a foundation for developing such strategies if they become necessary. researchgate.net However, at present, the environmental concentrations of this compound are not considered to pose a significant risk that would warrant dedicated bioremediation efforts.

Q & A

Q. How can researchers analytically identify and characterize cis-3-Hexenyl caprylate in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Use polar columns (e.g., Supelcowax 10) and non-polar columns (e.g., HP-5MS) to compare retention indices (RI). For cis-3-Hexenyl esters, RI values typically range between 1,200–1,400 on non-polar columns . Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) and synthesize authentic standards to confirm retention times and fragmentation patterns.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a cool, ventilated area away from ignition sources. Use explosion-proof refrigerators for long-term storage .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in fume hoods .

- Waste disposal : Segregate organic waste and consult certified biohazard disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for this compound, and what are their advantages?

Methodological Answer:

- Enzymatic esterification : Lipases (e.g., Candida antarctica) catalyze ester formation under mild conditions (30–50°C), preserving stereochemistry and reducing side reactions .

- Chemical synthesis : Acid-catalyzed Fischer esterification (e.g., H₂SO₄) with cis-3-Hexenol and caprylic acid. Requires rigorous temperature control (60–80°C) to avoid isomerization .

Advanced Research Questions

Q. How can researchers address discrepancies in retention index (RI) data for this compound across different GC columns?

Methodological Answer: Column polarity significantly impacts RI values. For example, non-polar columns (e.g., HP-5MS) yield lower RIs (~1,300) compared to polar columns (e.g., Supelcowax 10, RI ~1,600) . To resolve contradictions:

- Use dual-column GC systems for cross-validation.

- Report column specifications (stationary phase, dimensions) and temperature gradients in publications to ensure reproducibility .

Q. What experimental strategies mitigate isomerization during the synthesis of this compound?

Methodological Answer:

- Catalyst selection : Opt for immobilized lipases (e.g., Novozym 435) over strong acids to minimize cis-to-trans isomerization .

- Reaction conditions : Maintain pH 7–8 and temperatures below 50°C. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR .

- Post-synthesis purification : Use low-temperature vacuum distillation or preparative GC to isolate the cis-isomer .

Q. How does this compound function in plant-insect interactions, and what methodologies are used to study this?

Methodological Answer:

- Bioactivity assays : Electroantennography (EAG) and Y-tube olfactometers test insect antennal responses to volatile esters. For example, cis-3-Hexenyl butyrate attracts herbivorous weevils in blueberry plants .

- Field studies : Deploy slow-release dispensers in crops to evaluate behavioral effects (e.g., repellency or attraction) under real-world conditions .

Methodological Best Practices

- Data reporting : Include retention indices, column specifications, and synthetic yields in publications to enable replication .

- Literature integration : Use platforms like CAS Common Chemistry and PubChem to verify compound properties and access peer-reviewed protocols .

- Ethical compliance : Adhere to institutional guidelines for volatile organic compound (VOC) emissions and hazardous waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.